molecular formula C12H18O3 B1312742 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- CAS No. 119649-45-5

1-Butanol, 4-[(4-methoxyphenyl)methoxy]-

Cat. No. B1312742
M. Wt: 210.27 g/mol
InChI Key: QJBRTONGVUXECN-UHFFFAOYSA-N
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Description

“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is also known as “4-(4-Methoxyphenyl)-1-butanol”. It has a molecular formula of C11H16O2 and a molecular weight of 180.2435 . The IUPAC Standard InChI is InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 .


Molecular Structure Analysis

The molecular structure of “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” consists of a butanol backbone with a methoxyphenyl group attached via an ether linkage . This structure can be represented as CH3OC6H4(CH2)4OH .


Chemical Reactions Analysis

One known reaction involving “1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is its decay in water via Cα-H deprotonation, which has been kinetically investigated by pulse radiolysis .


Physical And Chemical Properties Analysis

“1-Butanol, 4-[(4-methoxyphenyl)methoxy]-” is a solid at room temperature. It has a refractive index of n20/D 1.526 (lit.), a boiling point of 160-161 °C/8 mmHg (lit.), a melting point of 3-4 °C (lit.), and a density of 1.042 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Stereochemical Analysis in Himalayan Taxus Baccata : Compounds related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, such as 4-(4′-Hydroxyphenyl)-2 R -butanol and 4-(3′-methoxy-4′-hydroxy- phenyl)-2 R -butanol, were isolated from Himalayan Taxus baccata. These compounds' stereochemistry was determined through enzymatic reduction (Das et al., 1993).

  • Glycosides Synthesis from Pinus Sylvestris : The synthesis of monoaryl and cyclohexenone glycosides from needles of Pinus sylvestris involved compounds like 4-(4′-hydroxyphenyl)-2-butanone and its 3′-methoxy derivative, closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- (Andersson & Lundgren, 1988).

  • Nucleophilic Substitution and Elimination Reactions : Studies on the reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, in aqueous solutions reveal insights into the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon (Toteva & Richard, 1996).

  • Continuous Flow Synthesis : A study on the scalable continuous flow synthesis of 4-aryl-2-butanone derivatives, including compounds closely related to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, provides an efficient method for producing these chemicals on an industrial scale (Viviano et al., 2011).

  • Organic Solvent-Free Synthesis Process : An organic solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, using compounds like 4-(4-methoxyphenyl)butanoic acid (Delhaye et al., 2006).

  • Kinetics of OH Radical Reactions : Research on the reaction kinetics of 3-methoxy-3-methyl-1-butanol, a solvent used in paints and fragrances, provides insight into the chemical behavior of related molecules like 1-Butanol, 4-[(4-methoxyphenyl)methoxy]- (Aschmann et al., 2011).

  • Multistep Process with Multifunctional Catalysts : A study on the synthesis of fine chemicals, including 4-(4-methoxyphenyl)-2-butanone, via a one-pot multi-step reaction using multifunctional base-acid-metal catalysts, shows an efficient and environmentally friendly approach to synthesizing these compounds (Climent et al., 2010).

  • Attractant Synthesis from Vanillin Derivatives : The synthesis of compounds structurally similar to 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-, from vanillin as a starting material, demonstrates their potential as fruit fly attractants (Prabawati et al., 2018).

properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7,13H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRTONGVUXECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460886
Record name 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanol, 4-[(4-methoxyphenyl)methoxy]-

CAS RN

119649-45-5
Record name 1-Butanol, 4-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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